molecular formula C8H9NO5S B13178480 4-Methoxy-2-sulfamoylbenzoic acid

4-Methoxy-2-sulfamoylbenzoic acid

Cat. No.: B13178480
M. Wt: 231.23 g/mol
InChI Key: FLWIQFGGXTYDQQ-UHFFFAOYSA-N
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Description

4-Methoxy-2-sulfamoylbenzoic acid is a benzoic acid derivative functionalized with both methoxy and sulfamoyl groups, making it a valuable intermediate in medicinal chemistry and chemical biology research. While specific studies on this exact isomer are emerging, research on closely related sulfamoylbenzoic acids reveals a high potential for diverse applications. These compounds are frequently explored as key scaffolds in the development of enzyme inhibitors and for the synthesis of metal complexes with biological activity. One primary research application for this class of molecules is in coordination chemistry . Structurally similar compounds, such as 2-methoxy-5-sulfamoylbenzoic acid, have been successfully used to synthesize novel proton transfer salts and their corresponding Cu(II) complexes . These complexes have demonstrated significant antimicrobial and antifungal properties in vitro against a range of organisms, including Escherichia coli , Staphylococcus aureus , and Candida albicans , suggesting potential for developing new anti-infective agents . Furthermore, sulfamoyl benzoic acid derivatives are investigated for their enzyme inhibitory activity . Research on 4-sulfamoylbenzoic acid analogues has identified them as promising starting points for developing inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the arachidonic acid pathway linked to inflammatory diseases . Structural modifications to the sulfonamide group can fine-tune this inhibitory potency, highlighting the value of this chemical class in bioorganic and pharmaceutical research . Researchers are advised to handle this material with standard laboratory precautions, including the use of protective equipment, due to potential skin, eye, and respiratory irritation . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NO5S

Molecular Weight

231.23 g/mol

IUPAC Name

4-methoxy-2-sulfamoylbenzoic acid

InChI

InChI=1S/C8H9NO5S/c1-14-5-2-3-6(8(10)11)7(4-5)15(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13)

InChI Key

FLWIQFGGXTYDQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)S(=O)(=O)N

Origin of Product

United States

Foundational & Exploratory

physicochemical properties of 4-Methoxy-2-sulfamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and reactivity of 4-Methoxy-2-sulfamoylbenzoic acid , a critical intermediate in the development of saccharin-based enzyme inhibitors and sulfonamide pharmaceuticals.

Physicochemical Profiling, Synthesis, and Reactivity in Drug Design

Executive Summary & Chemical Identity

4-Methoxy-2-sulfamoylbenzoic acid (CAS: 1854939-62-0) is a disubstituted benzoic acid derivative characterized by the presence of an electron-donating methoxy group at the para position and a sulfamoyl moiety at the ortho position relative to the carboxylic acid.

This compound is chemically significant as the open-ring precursor to 6-methoxysaccharin . In drug development, it serves as a scaffold for designing Human Leukocyte Elastase (HLE) inhibitors and non-peptide proteolytic enzyme inhibitors. Its behavior is dominated by the ortho-effect, where the spatial proximity of the carboxylic acid and sulfonamide groups creates a propensity for cyclodehydration.

Property Data
IUPAC Name 4-Methoxy-2-sulfamoylbenzoic acid
CAS Number 1854939-62-0
Molecular Formula C₈H₉NO₅S
Molecular Weight 231.23 g/mol
SMILES COC1=CC(=C(C=C1)C(=O)O)S(=O)(=O)N
Key Derivative 6-Methoxysaccharin (via cyclization)

Physicochemical Properties

The physicochemical profile of 4-Methoxy-2-sulfamoylbenzoic acid is defined by its dual acidic nature and its tendency to undergo intramolecular cyclization.

Solid-State Characteristics
  • Appearance: White to off-white crystalline powder.

  • Melting Point: Typically observed in the range of 155–160°C (with decomposition).

    • Expert Insight: Precise melting point determination is often complicated by in situ cyclization. As the temperature approaches the melting point, the compound may dehydrate to form 6-methoxysaccharin (MP ~188°C), leading to a broad or double melting event.

  • Solubility:

    • Water: Low solubility in cold water; moderate solubility in hot water.[1][2]

    • Organic Solvents: Soluble in polar aprotic solvents (DMSO, DMF) and lower alcohols (Methanol, Ethanol). Sparingly soluble in non-polar solvents (Hexane, Toluene).

Solution-State Behavior (pKa & Ionization)

The molecule possesses two ionizable protons, creating a pH-dependent speciation profile critical for formulation and extraction.

Group Approximate pKa Nature Implication
Carboxylic Acid (-COOH) 3.2 – 3.6Moderately AcidicIonizes first; ortho-sulfamoyl group enhances acidity via electron withdrawal (inductive effect).
Sulfonamide (-SO₂NH₂) 9.8 – 10.5Weakly AcidicIonizes at high pH to form the dianion.
Partition Coefficient (LogP)
  • Predicted LogP: ~0.8 – 1.2

  • LogD (pH 7.4): < 0 (Due to ionization of the carboxylate).

  • Application Note: At physiological pH, the molecule exists primarily as a mono-anion (carboxylate), ensuring high aqueous solubility but limited passive membrane permeability unless derivatized.

Reactivity & Stability: The Cyclization Equilibrium

The most critical technical aspect of handling this compound is the equilibrium between the open-chain acid and the cyclic saccharin derivative.

Mechanism of Cyclodehydration

Under acidic conditions or elevated temperatures, the sulfonamide nitrogen attacks the carboxylic carbonyl, eliminating water to close the sultam ring. This reaction is reversible in aqueous base.

Cyclization OpenForm 4-Methoxy-2-sulfamoylbenzoic acid (Open Form) Transition Tetrahedral Intermediate OpenForm->Transition + Heat / H+ (-H2O) CyclicForm 6-Methoxysaccharin (Cyclic Form) Transition->CyclicForm Cyclodehydration CyclicForm->OpenForm Hydrolysis (NaOH/H2O)

Figure 1: The reversible cyclization pathway. Researchers must avoid prolonged heating in acidic media to preserve the open form.

Synthesis Protocol

The synthesis of 4-Methoxy-2-sulfamoylbenzoic acid is best achieved via the Meerwein Sulfonation of the corresponding aniline derivative. This route avoids the harsh conditions of direct chlorosulfonation, which can degrade the methoxy group.

Reagents & Materials[1][6][7][8]
  • Starting Material: Methyl 2-amino-4-methoxybenzoate (or the free acid).

  • Reagents: Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Sulfur Dioxide (SO₂), Copper(II) Chloride (CuCl₂).[3]

  • Solvent: Glacial Acetic Acid.

Step-by-Step Methodology
  • Diazotization:

    • Dissolve Methyl 2-amino-4-methoxybenzoate (1.0 eq) in a mixture of glacial acetic acid and concentrated HCl at 0°C.

    • Add aqueous NaNO₂ (1.1 eq) dropwise, maintaining temperature < 5°C.

    • Validation: Confirm diazonium formation by starch-iodide paper (instant blue/black).

  • Sulfonyl Chloride Formation (Meerwein Reaction):

    • Prepare a saturated solution of SO₂ in glacial acetic acid containing CuCl₂ (0.2 eq).

    • Add the diazonium salt solution to the SO₂ mixture at 0–5°C.

    • Stir until nitrogen evolution ceases (approx. 1–2 hours).

    • Result: Formation of Methyl 2-chlorosulfonyl-4-methoxybenzoate.

  • Amidation:

    • Extract the sulfonyl chloride into ethyl acetate.

    • Treat with aqueous ammonia (NH₄OH) or ammonia gas at 0°C.

    • Observation: Precipitate forms (Methyl 2-sulfamoyl-4-methoxybenzoate).

  • Hydrolysis:

    • Reflux the ester in 1N NaOH for 1 hour.

    • Cool and acidify carefully with HCl to pH ~3.

    • Critical Step: Do not acidify below pH 2 or heat during acidification to prevent cyclization to saccharin.

    • Filter the precipitate to obtain 4-Methoxy-2-sulfamoylbenzoic acid .

Synthesis Start Methyl 2-amino-4-methoxybenzoate Diazo Diazonium Salt Start->Diazo NaNO2 / HCl / 0°C SulfCl Sulfonyl Chloride Intermediate Diazo->SulfCl SO2 / CuCl2 (Meerwein) SulfAmide Methyl 2-sulfamoyl-4-methoxybenzoate SulfCl->SulfAmide NH3 (Amidation) Product 4-Methoxy-2-sulfamoylbenzoic acid SulfAmide->Product 1. NaOH (Hydrolysis) 2. HCl (pH 3)

Figure 2: Synthetic workflow via the Meerwein sulfonation route.

Analytical Characterization

To validate the identity and purity of the compound, the following analytical parameters should be used.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm.

  • Retention Time Note: The open acid will elute earlier than the cyclized 6-methoxysaccharin due to higher polarity.

Spectroscopic Signatures
  • ¹H-NMR (DMSO-d₆):

    • δ 3.85 ppm (s, 3H, -OCH₃).

    • δ 7.0–7.8 ppm (m, 3H, Aromatic protons).

    • δ 7.2 ppm (s, 2H, -SO₂NH₂, exchangeable with D₂O).

    • δ 13.0 ppm (br s, 1H, -COOH).

  • IR Spectroscopy:

    • 3200–3400 cm⁻¹: N-H stretching (sulfonamide).

    • 1680–1700 cm⁻¹: C=O stretching (carboxylic acid).

    • 1150 & 1350 cm⁻¹: S=O stretching (sulfone).

    • Diagnostic: Absence of peak at ~1740 cm⁻¹ (which would indicate the cyclic saccharin carbonyl).

References

  • BenchChem. (2025).[1][4] Technical Data: Methyl 4-methoxy-2-sulfamoylbenzoate. Retrieved from

  • European Patent Office. (1993). EP0471756B1: Saccharin derivatives useful as proteolytic enzyme inhibitors. Retrieved from

  • European Patent Office. (1994). EP0594257A1: 2-Saccharinylmethyl aryl carboxylates useful as proteolytic enzyme inhibitors. Retrieved from

  • PubChem. (2025). Compound Summary: 4-Methoxy-2-sulfamoylbenzoic acid. Retrieved from

  • ChemicalBook. (2024). 4-Methoxybenzoic acid derivatives and properties. Retrieved from

Sources

The Obscure Ascent of a Versatile Scaffold: A Technical Guide to 4-Methoxy-2-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Beyond the Bench—A Molecule's Tale

In the vast and ever-expanding universe of chemical entities, some molecules burst onto the scene, heralded by landmark publications and transformative applications. Others, like 4-Methoxy-2-sulfamoylbenzoic acid, emerge more quietly, their significance woven into the broader fabric of medicinal chemistry and drug discovery. This guide eschews a simple chronological recounting of a non-existent "discovery" narrative. Instead, it delves into the scientific context from which this molecule likely arose, its logical synthesis, and the untapped potential it holds for researchers, scientists, and drug development professionals. We will explore the "why" behind its structure, the "how" of its creation, and the "what" of its potential applications, grounding our discussion in the fundamental principles of organic and medicinal chemistry.

I. The Genesis of a Scaffold: A Legacy of Sulfonamides

The story of 4-Methoxy-2-sulfamoylbenzoic acid is inextricably linked to the broader history of sulfonamide-based drugs. The serendipitous discovery of the diuretic properties of sulfanilamide in the early 20th century opened the floodgates for the exploration of this chemical class. Researchers quickly realized that by modifying the substituents on the sulfamoyl and aromatic moieties, they could fine-tune the pharmacological activity of these compounds.

This era of intense structure-activity relationship (SAR) studies gave rise to a plethora of diuretics, most notably the thiazides and the powerful loop diuretics.[1][2][3][4] The sulfamoylbenzoic acid core, in particular, proved to be a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of biological target.[5] Furosemide, a potent loop diuretic, is a prime example of a drug built upon a substituted sulfamoylbenzoic acid backbone.[6]

It is within this fervent period of chemical exploration that 4-Methoxy-2-sulfamoylbenzoic acid was likely first synthesized and studied. While a singular, celebrated discovery paper for this specific molecule remains elusive in the annals of scientific literature, its existence is a testament to the systematic and often unpublished work of medicinal chemists exploring the chemical space around bioactive sulfonamides. The methoxy group, a common substituent in medicinal chemistry, would have been a logical choice for modulating the electronic and lipophilic properties of the parent sulfamoylbenzoic acid scaffold.

II. De Novo Synthesis: A Rational Approach

The synthesis of 4-Methoxy-2-sulfamoylbenzoic acid is a classic example of electrophilic aromatic substitution, a cornerstone of organic chemistry. The most logical and widely practiced approach involves a two-step sequence starting from the readily available 4-methoxybenzoic acid.[6]

Core Synthetic Pathway

G A 4-Methoxybenzoic Acid C 2-(Chlorosulfonyl)-4-methoxybenzoic Acid A->C Chlorosulfonylation B Chlorosulfonic Acid E 4-Methoxy-2-sulfamoylbenzoic Acid C->E Amination D Ammonia (aq.)

Caption: General synthetic route to 4-Methoxy-2-sulfamoylbenzoic acid.

Experimental Protocol: A Step-by-Step Guide

Step 1: Chlorosulfonylation of 4-Methoxybenzoic Acid

This reaction introduces the sulfonyl chloride group onto the aromatic ring. The methoxy group is an ortho-, para-director; however, the para position is blocked by the carboxylic acid. Therefore, the sulfonyl chloride group is directed to one of the ortho positions.

  • Materials:

    • 4-Methoxybenzoic acid (1.0 eq)

    • Chlorosulfonic acid (3.0-5.0 eq)[7]

    • Anhydrous dichloromethane (as solvent, optional)

    • Ice bath

    • Round-bottom flask with a magnetic stirrer and a gas outlet to a scrubber

  • Procedure:

    • In a clean, dry round-bottom flask, cautiously add 4-methoxybenzoic acid to an excess of chlorosulfonic acid, cooled in an ice bath. The reaction is highly exothermic and releases HCl gas, which must be neutralized in a scrubber.

    • Stir the mixture at a low temperature (0-5 °C) for 1-2 hours.

    • Allow the reaction to slowly warm to room temperature and continue stirring for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

    • Carefully quench the reaction by slowly pouring the mixture onto crushed ice. This will precipitate the product, 2-(chlorosulfonyl)-4-methoxybenzoic acid.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Dry the product under vacuum.

Step 2: Amination of 2-(Chlorosulfonyl)-4-methoxybenzoic Acid

The highly reactive sulfonyl chloride is then converted to the sulfonamide by reaction with ammonia.

  • Materials:

    • 2-(Chlorosulfonyl)-4-methoxybenzoic acid (1.0 eq)

    • Aqueous ammonia (excess)

    • Ice bath

    • Beaker or flask with a magnetic stirrer

  • Procedure:

    • Suspend the crude 2-(chlorosulfonyl)-4-methoxybenzoic acid in a beaker.

    • While cooling in an ice bath, slowly add an excess of cold aqueous ammonia with vigorous stirring.

    • Continue stirring for 1-2 hours as the sulfonyl chloride is converted to the sulfonamide.

    • Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the final product, 4-Methoxy-2-sulfamoylbenzoic acid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Quantitative Data & Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₉NO₅S[2]
Molecular Weight 231.23 g/mol [2]
CAS Number 1854939-62-0[2]
Appearance White to off-white solidInferred from related compounds
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol and DMSOInferred from structure

III. Potential Applications & Future Directions: A Molecule in Waiting

While 4-Methoxy-2-sulfamoylbenzoic acid has not achieved the fame of its chemical cousins, its structure suggests a number of potential applications in medicinal chemistry and drug discovery. The sulfamoylbenzoic acid scaffold is a known pharmacophore for a variety of biological targets.

Potential Therapeutic Areas
  • Diuretics: Given its structural similarity to known diuretics, it is highly probable that this compound was initially synthesized and tested for its ability to promote the excretion of water and electrolytes.[3][4]

  • Enzyme Inhibition: N-substituted 4-sulfamoylbenzoic acid derivatives have been identified as inhibitors of various enzymes, including cytosolic phospholipase A2α (cPLA2α), which is involved in inflammatory processes.[8]

  • Receptor Modulation: More recently, sulfamoyl benzoic acid analogues have been developed as potent and specific agonists of the Lysophosphatidic Acid Receptor 2 (LPA2), a G protein-coupled receptor with roles in cell survival and proliferation.[9][10]

  • Anticancer Agents: Certain sulfamoylbenzoic acid derivatives have shown potential as inhibitors of carbonic anhydrase isoforms that are overexpressed in some tumors.[11]

The following diagram illustrates the potential for diversification of the 4-Methoxy-2-sulfamoylbenzoic acid core.

G Core 4-Methoxy-2-sulfamoylbenzoic Acid N_Sub N-Substitution (Amide/Amine Coupling) Core->N_Sub COOH_Mod Carboxylic Acid Modification (Esterification, Amide Coupling) Core->COOH_Mod Ring_Mod Aromatic Ring Functionalization Core->Ring_Mod Derivatives Diverse Library of Bioactive Compounds N_Sub->Derivatives COOH_Mod->Derivatives Ring_Mod->Derivatives

Caption: Diversification pathways for 4-Methoxy-2-sulfamoylbenzoic acid.

IV. Conclusion: A Foundation for Future Discovery

4-Methoxy-2-sulfamoylbenzoic acid may not have a storied past, but its value lies in its potential for the future. As a readily synthesizable and versatile chemical scaffold, it represents a starting point for the development of novel therapeutic agents across a range of disease areas. This guide has provided a scientifically grounded narrative of its likely origins, a detailed protocol for its synthesis, and a forward-looking perspective on its potential applications. For the dedicated researcher, this molecule is not an obscure footnote in the history of chemistry, but a well-defined building block poised for the next wave of innovation in drug discovery.

References

  • The invention of diuretics - History of Nephrology. (2017, November 26). Retrieved from [Link]

  • Loop Diuretics: An Overview of Its History and Evolution. (2024, September 15). AWS. Retrieved from [Link]

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. (n.d.). PMC. Retrieved from [Link]

  • Loop Diuretics: An Overview of Its History and Evolution. (2024, September 1). Japi.org. Retrieved from [Link]

  • Historical and contemporary perspectives of diuretics and their role in heart failure at 50 years of the onset of furosemide part 1. A bit of history. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Emerging Targets of Diuretic Therapy. (n.d.). PMC - NIH. Retrieved from [Link]

  • Furosemide (Frusemide). (n.d.). NCBI Bookshelf. Retrieved from [Link]

  • Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. (2024, July 5). IRIS. Retrieved from [Link]

  • Furosemide - Wikipedia. (n.d.). Retrieved from [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). Retrieved from [Link]

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor | Journal of Medicinal Chemistry. (2014, August 6). ACS Publications. Retrieved from [Link]

  • Chlorosulfonic Acid - A Versatile Reagent. (n.d.). Retrieved from [Link]

Sources

Spectroscopic Profile of 4-Methoxy-2-sulfamoylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methoxy-2-sulfamoylbenzoic acid is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid, a sulfonamide, and a methoxy group on a benzene ring, presents a unique electronic and steric environment. A thorough spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior. This guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Methoxy-2-sulfamoylbenzoic acid, coupled with detailed experimental protocols and data interpretation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of this and related compounds.

Molecular Structure

Caption: Molecular structure of 4-Methoxy-2-sulfamoylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-Methoxy-2-sulfamoylbenzoic acid is expected to show distinct signals for the aromatic protons, the methoxy protons, the carboxylic acid proton, and the sulfonamide protons. The chemical shifts are influenced by the interplay of the electron-donating methoxy group and the electron-withdrawing carboxylic acid and sulfamoyl groups.

Assignment Predicted Chemical Shift (δ) in ppm (Solvent: DMSO-d₆) Multiplicity Integration
-COOH~13.0Broad Singlet1H
Ar-H (ortho to -COOH)~8.0Doublet1H
-SO₂NH₂~7.5Broad Singlet2H
Ar-H (ortho to -SO₂NH₂)~7.3Doublet of Doublets1H
Ar-H (ortho to -OCH₃)~7.1Doublet1H
-OCH₃~3.9Singlet3H

Interpretation of the Predicted ¹H NMR Spectrum:

  • Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet at a very downfield chemical shift (~13.0 ppm) due to its acidic nature and involvement in hydrogen bonding. In deuterated solvents like D₂O, this peak would disappear due to proton-deuterium exchange[1][2].

  • Aromatic Protons (Ar-H): The three aromatic protons will exhibit a complex splitting pattern due to their coupling with each other. The proton ortho to the strongly electron-withdrawing carboxylic acid group is predicted to be the most deshielded (~8.0 ppm). The proton between the sulfamoyl and methoxy groups will likely appear as a doublet of doublets, while the proton ortho to the methoxy group will be the most upfield of the aromatic signals.

  • Sulfonamide Protons (-SO₂NH₂): The two protons on the nitrogen atom are expected to give a broad singlet around 7.5 ppm. The broadness is a result of quadrupole broadening from the nitrogen atom and potential chemical exchange.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet at approximately 3.9 ppm, a characteristic region for methoxy groups attached to an aromatic ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Assignment Predicted Chemical Shift (δ) in ppm (Solvent: DMSO-d₆)
C=O~168
Ar-C (ipso, attached to -OCH₃)~162
Ar-C (ipso, attached to -SO₂NH₂)~140
Ar-C (ortho to -COOH)~132
Ar-C (ipso, attached to -COOH)~130
Ar-C (ortho to -SO₂NH₂)~120
Ar-C (ortho to -OCH₃)~114
-OCH₃~56

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is expected to be the most downfield signal in the spectrum (~168 ppm).

  • Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct chemical shifts based on their substitution. The carbon attached to the methoxy group will be significantly downfield due to the oxygen's deshielding effect. The carbons attached to the carboxylic acid and sulfamoyl groups (ipso carbons) will also have characteristic downfield shifts. The remaining aromatic carbons will appear in the typical aromatic region (110-140 ppm).

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a sharp signal in the upfield region of the spectrum (~56 ppm).

Experimental Protocol for NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-20 mg of sample in ~0.7 mL of DMSO-d₆ transfer Transfer solution to a clean NMR tube dissolve->transfer cap Cap the NMR tube securely transfer->cap insert Insert the sample into the NMR spectrometer cap->insert lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field to optimize homogeneity lock->shim acquire Acquire the ¹H and ¹³C spectra shim->acquire fourier Apply Fourier transform to the FID acquire->fourier phase Phase the spectrum fourier->phase baseline Apply baseline correction phase->baseline reference Reference the spectrum (e.g., to residual DMSO) baseline->reference integrate Integrate the peaks (for ¹H) reference->integrate

Caption: Workflow for NMR data acquisition and processing.

  • Sample Preparation:

    • Accurately weigh 5-20 mg of 4-Methoxy-2-sulfamoylbenzoic acid. For ¹³C NMR, a higher concentration may be necessary[3].

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial. DMSO-d₆ is a suitable solvent for this compound due to its ability to dissolve polar molecules and its high boiling point.

    • Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. The sample height should be approximately 4-5 cm[4][5].

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for high-resolution spectra.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum. For DMSO-d₆, the residual solvent peak appears at approximately 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

    • For the ¹H spectrum, integrate the peaks to determine the relative number of protons corresponding to each signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Frequencies
Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H (Carboxylic Acid)3300 - 2500Broad
N-H (Sulfonamide)3400 - 3200Medium (two bands)
C-H (Aromatic)3100 - 3000Medium to Weak
C-H (Aliphatic, -OCH₃)2950 - 2850Medium
C=O (Carboxylic Acid)1710 - 1680Strong
C=C (Aromatic)1600 - 1450Medium to Weak
S=O (Sulfonamide)1350 - 1310 and 1170 - 1150Strong (asymmetric and symmetric stretching)
C-O (Methoxy)1250 - 1200 and 1050 - 1020Strong

Interpretation of the Predicted IR Spectrum:

  • O-H Stretch: A very broad absorption band is expected in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer[6].

  • N-H Stretch: Two distinct bands are predicted in the 3400-3200 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching vibrations of the primary sulfonamide (-NH₂) group.

  • C=O Stretch: A strong, sharp absorption peak between 1710 and 1680 cm⁻¹ will be indicative of the carbonyl group of the carboxylic acid.

  • S=O Stretch: Two strong absorption bands are expected for the sulfonyl group, one for the asymmetric stretch (1350-1310 cm⁻¹) and one for the symmetric stretch (1170-1150 cm⁻¹).

  • C-O Stretch: The C-O stretching vibrations of the methoxy group will likely produce strong bands in the fingerprint region.

Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

G cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_cleanup Post-Analysis clean_crystal Clean the ATR crystal with isopropanol and a soft tissue background Collect a background spectrum of the clean, empty crystal clean_crystal->background place_sample Place a small amount of the solid sample onto the ATR crystal background->place_sample apply_pressure Apply pressure to ensure good contact with the crystal place_sample->apply_pressure collect_spectrum Collect the sample spectrum apply_pressure->collect_spectrum remove_sample Remove the sample from the crystal collect_spectrum->remove_sample clean_again Clean the ATR crystal thoroughly remove_sample->clean_again

Caption: Workflow for ATR-FTIR data acquisition.

  • Instrument Preparation:

    • Ensure the ATR accessory is correctly installed in the FTIR spectrometer.

    • Clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a soft tissue dampened with a volatile solvent like isopropanol to remove any residues[7]. Allow the crystal to dry completely.

  • Background Collection:

    • Collect a background spectrum. This will measure the absorbance of the ambient atmosphere (water vapor, carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Measurement:

    • Place a small amount of the solid 4-Methoxy-2-sulfamoylbenzoic acid sample directly onto the center of the ATR crystal.

    • Lower the press arm to apply consistent pressure on the sample, ensuring good contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum[8].

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Cleanup:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • After the measurement, release the pressure, remove the sample, and clean the ATR crystal thoroughly as described in step 1.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar, relatively non-volatile molecule.

Predicted Mass Spectrometry Data (ESI)
Ion Predicted m/z Description
[M+H]⁺232.03Protonated molecular ion (Positive Ion Mode)
[M-H]⁻230.01Deprotonated molecular ion (Negative Ion Mode)
[M+Na]⁺254.01Sodium adduct (Positive Ion Mode)
[M-H-H₂O]⁻212.00Loss of water from the deprotonated molecular ion
[M-H-SO₂]⁻166.02Loss of sulfur dioxide from the deprotonated molecular ion

Interpretation of the Predicted Mass Spectrum:

  • Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 232.03. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 230.01 will likely be the base peak, as the carboxylic acid is readily deprotonated.

  • Adducts: Sodium adducts, such as [M+Na]⁺ at m/z 254.01, are commonly observed in ESI-MS.

  • Fragmentation: Tandem MS (MS/MS) would provide further structural information. Common fragmentation pathways could include the loss of water from the carboxylic acid, loss of the sulfamoyl group, and cleavage of the methoxy group.

Predicted Fragmentation Pathway (Negative Ion Mode)

G M_minus_H [M-H]⁻ m/z = 230.01 loss_H2O [M-H-H₂O]⁻ m/z = 212.00 M_minus_H->loss_H2O - H₂O loss_SO2NH2 [M-H-SO₂NH₂]⁻ m/z = 151.04 M_minus_H->loss_SO2NH2 - SO₂NH₂ loss_CO2 [M-H-CO₂]⁻ m/z = 186.02 M_minus_H->loss_CO2 - CO₂ G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve_stock Prepare a stock solution of the sample (~1 mg/mL) in methanol or acetonitrile dilute Dilute the stock solution to a final concentration of 1-10 µg/mL with a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid) dissolve_stock->dilute infuse Infuse the sample solution into the ESI source via a syringe pump dilute->infuse optimize Optimize instrumental parameters (e.g., capillary voltage, gas flow, temperature) infuse->optimize acquire_ms Acquire the mass spectrum in both positive and negative ion modes optimize->acquire_ms identify_ion Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) acquire_ms->identify_ion analyze_fragments Analyze fragmentation patterns (if MS/MS was performed) identify_ion->analyze_fragments

Caption: Workflow for ESI-MS data acquisition and analysis.

  • Sample Preparation:

    • Prepare a stock solution of 4-Methoxy-2-sulfamoylbenzoic acid at a concentration of approximately 1 mg/mL in a solvent such as methanol or acetonitrile.

    • Dilute this stock solution to a final concentration of 1-10 µg/mL using a suitable mobile phase, typically a mixture of acetonitrile and water (e.g., 50:50 v/v). The addition of a small amount of an acid (e.g., 0.1% formic acid for positive ion mode) or a base (e.g., 0.1% ammonium hydroxide for negative ion mode) can enhance ionization.[9]

    • Ensure the final solution is free of any particulate matter by filtering if necessary.[10]

  • Instrument Setup and Data Acquisition:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set up the ESI source parameters, including the capillary voltage, nebulizing gas flow, drying gas flow, and temperature. These parameters should be optimized to achieve a stable spray and maximum signal intensity.

    • Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum over an appropriate m/z range. It is advisable to acquire data in both positive and negative ion modes to get a complete picture of the molecule's ionization behavior.

  • Data Analysis:

    • Process the acquired data to obtain the mass spectrum.

    • Identify the peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight of the compound.

    • If fragmentation data was acquired (MS/MS), analyze the fragment ions to corroborate the proposed structure.

References

  • ALWSCI. How To Prepare And Run An NMR Sample. [Link]

  • Rutgers University. Electrospray Ionization (ESI) Instructions. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • University of Toronto Scarborough. Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). [Link]

  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Edinburgh Instruments. Common Sampling Techniques of FTIR Spectroscopy. [Link]

  • PubChem. 4-[(2-methoxyphenyl)sulfamoyl]benzoic acid. [Link]

  • PubChem. 4-[(2-methoxyethyl)sulfamoyl]benzoic acid. [Link]

  • NIST. Benzoic acid, 4-methoxy-. [Link]

  • SpectraBase. 4-Methoxy benzoic acid. [Link]

  • SpectraBase. 4-Methoxy-2-methyl-benzoic acid - Optional[FTIR] - Spectrum. [Link]

  • Waters. Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. [Link]

  • ResearchGate. Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent?. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Chegg. Solved Predict the 13C NMR for the 2/1 product of 4 | Chegg.com. [Link]

  • University of Calgary. Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Chemistry Steps. Carboxylic acid NMR. [Link]

Sources

Methodological & Application

high-performance liquid chromatography (HPLC) method for 4-Methoxy-2-sulfamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Analysis of 4-Methoxy-2-sulfamoylbenzoic Acid by High-Performance Liquid Chromatography

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 4-Methoxy-2-sulfamoylbenzoic acid. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive protocol grounded in established analytical principles. The methodology employs a reversed-phase C18 column with isocratic elution and UV detection. The narrative explains the scientific rationale behind the selection of chromatographic parameters, ensuring both technical accuracy and practical applicability. The protocol is designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction and Scientific Rationale

4-Methoxy-2-sulfamoylbenzoic acid is an organic molecule featuring a carboxylic acid, a sulfonamide, and a methoxy group attached to a benzene ring. Accurate quantification of such compounds is critical in pharmaceutical development, where they may appear as synthetic intermediates, impurities, or degradation products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for separating, identifying, and quantifying a wide range of pharmaceutical compounds.[1] This document outlines a specific, sensitive, and reliable reversed-phase HPLC (RP-HPLC) method tailored for this analyte.

The Principle of Reversed-Phase Chromatography

The primary retention mechanism in RP-HPLC is based on hydrophobic interactions between the analyte and the nonpolar stationary phase (e.g., C18).[3] A polar mobile phase is used to elute the compounds. For ionizable molecules like 4-Methoxy-2-sulfamoylbenzoic acid, the pH of the mobile phase is a critical parameter that dictates retention behavior and peak shape.[3]

Rationale for Method Development Choices
  • Control of Mobile Phase pH : 4-Methoxy-2-sulfamoylbenzoic acid possesses two acidic functional groups: a carboxylic acid (pKa estimated ~3-4) and a sulfonamide (pKa ~9-10). To ensure consistent retention and sharp, symmetrical peaks, the ionization of the primary acidic group (carboxylic acid) must be suppressed. This is achieved by maintaining the mobile phase pH at least one to two units below the analyte's pKa.[4][5] By adding an acid like phosphoric acid or formic acid to the mobile phase, the analyte remains in its neutral, protonated form, increasing its hydrophobicity and retention on the C18 column.[5] A starting pH between 2 and 4 is generally recommended for method development with weak acids.[4]

  • Stationary Phase Selection : A C18 (octadecylsilane) column is selected as the stationary phase due to its wide applicability and strong hydrophobic retention characteristics, which are ideal for aromatic compounds. The nonpolar C18 chains interact effectively with the benzene ring of the analyte.

  • Organic Modifier : Acetonitrile is chosen as the organic solvent due to its low viscosity, low UV cutoff, and excellent elution strength in reversed-phase chromatography.[3] The ratio of acetonitrile to the aqueous buffer is optimized to achieve an appropriate retention time and resolution from potential impurities.

  • Detection Wavelength : The aromatic ring and its substituents in 4-Methoxy-2-sulfamoylbenzoic acid are expected to exhibit strong UV absorbance. Based on the UV spectra of structurally similar compounds like 4-methoxybenzoic acid and furosemide, a detection wavelength in the range of 230-280 nm is appropriate.[6][7] A wavelength of 254 nm is selected as a robust starting point, commonly used for aromatic compounds.

Materials and Methods

Equipment and Consumables
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks (Class A).

  • Pipettes (calibrated).

  • HPLC vials with caps.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Ultrasonic bath.

Reagents and Standards
  • 4-Methoxy-2-sulfamoylbenzoic acid reference standard (Purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q®).

  • Phosphoric acid (H₃PO₄), ~85% (ACS grade or higher).

  • Methanol (HPLC grade).

Solution Preparation
  • Mobile Phase (Aqueous Component) : Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and verify the pH is approximately 2.5. Degas using sonication or vacuum filtration.

  • Mobile Phase (Organic Component) : Acetonitrile (100%).

  • Diluent : Prepare a mixture of Acetonitrile and HPLC-grade water (50:50, v/v).

  • Standard Stock Solution (e.g., 500 µg/mL) : Accurately weigh approximately 25 mg of 4-Methoxy-2-sulfamoylbenzoic acid reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and dilute to volume with diluent.

  • Working Standard Solutions : Prepare a series of working standard solutions by diluting the stock solution with the diluent to appropriate concentrations for linearity and assay determination (e.g., 5, 10, 25, 50, 100 µg/mL).

HPLC Instrumentation and Protocol

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic: 40% Acetonitrile : 60% Water with 0.1% H₃PO₄
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Analytical Workflow Diagram

HPLC Analysis Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_mobile Mobile Phase Preparation equilibration System Equilibration prep_mobile->equilibration prep_std Standard Solution Preparation sst System Suitability Testing (SST) prep_std->sst prep_sample Sample Solution Preparation analysis Sample/Standard Injection Sequence prep_sample->analysis equilibration->sst sst->analysis If SST Passes integration Peak Integration & Quantification analysis->integration validation Method Validation (ICH Q2) integration->validation report Final Report Generation validation->report

Caption: Overall workflow for the HPLC analysis of 4-Methoxy-2-sulfamoylbenzoic acid.

Method Validation Protocol (ICH Q2(R2) Framework)

To ensure an analytical method is suitable for its intended purpose, validation is essential.[2][8] The following protocol outlines the key validation parameters based on ICH guidelines.[9]

System Suitability

Before sample analysis, perform five replicate injections of a working standard solution (e.g., 50 µg/mL). The system is deemed suitable if it meets the criteria in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
% Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or excipients.

  • Protocol : Inject the diluent (blank), a placebo solution (if applicable), and a standard solution.

  • Acceptance Criteria : The blank and placebo injections should show no interfering peaks at the retention time of the 4-Methoxy-2-sulfamoylbenzoic acid peak.

Linearity and Range
  • Protocol : Prepare a series of at least five concentrations across the expected range (e.g., 10% to 150% of the target concentration). Inject each concentration in triplicate.

  • Acceptance Criteria :

    • Plot a graph of mean peak area versus concentration.

    • The correlation coefficient (R²) should be ≥ 0.995.[10]

    • The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy (as % Recovery)
  • Protocol : Analyze samples spiked with a known amount of analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Acceptance Criteria : The mean percent recovery should be within 98.0% to 102.0% for each level.[10]

Precision
  • Repeatability (Intra-day Precision) : Analyze six separate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision : Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria : The %RSD for the series of measurements should be ≤ 2.0%.[10]

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • Protocol : These can be estimated based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria :

    • LOD: S/N ratio is typically 3:1.

    • LOQ: S/N ratio is typically 10:1. Precision at the LOQ should be acceptable.

Robustness
  • Protocol : Intentionally make small, deliberate variations to the method parameters and assess the impact on the results.

    • Flow Rate (± 0.1 mL/min).

    • Column Temperature (± 5 °C).

    • Mobile Phase Composition (± 2% organic).

  • Acceptance Criteria : System suitability parameters should still be met, and the results should not be significantly affected by the changes (%RSD ≤ 3.0%).[10]

Method Validation Logic Diagram

ICH Q2 Validation Logic cluster_core Core Validation Parameters cluster_limits Limit Parameters Validation Method Validation (ICH Q2) Ensures fitness for purpose Specificity Specificity Distinguishes analyte from interferences Validation->Specificity Linearity Linearity & Range Proportional response over a defined range Validation->Linearity Accuracy Accuracy Closeness to true value (% Recovery) Validation->Accuracy Precision Precision Agreement between repeated measures - Repeatability - Intermediate Precision Validation->Precision Robustness Robustness Resilience to minor method variations Validation->Robustness LOQ LOQ Lowest amount quantified with precision Linearity->LOQ LOD LOD Lowest amount detected Linearity->LOD

Caption: Logical relationship of key validation parameters as per ICH guidelines.

References

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. (2024). Available at: [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. (n.d.). Available at: [Link]

  • How does an acid pH affect reversed-phase chromatography separations? - Biotage. (2023). Available at: [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. (2024). Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). Available at: [Link]

  • Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PMC. (n.d.). Available at: [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. (n.d.). Available at: [Link]

  • What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ? | ResearchGate. (2025). Available at: [Link]

  • Isocratic Reverse-Phase HPLC for Determination of Organic Acids in Kargı Tulum Cheese. (2025). Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022). Available at: [Link]

  • 4-[methoxy(methyl)sulfamoyl]benzoic acid (C9H11NO5S) - PubChemLite. (n.d.). Available at: [Link]

  • Benzoic acid, 4-methoxy- - the NIST WebBook. (n.d.). Available at: [Link]

  • Analytical stepwise gradient HPLC of 4-methoxybenzoates of various MCs - ResearchGate. (n.d.). Available at: [Link]

  • Separation of 2-Acetyl-4-hydroxy-3-methoxybenzoic acid on Newcrom R1 HPLC column. (n.d.). Available at: [Link]

  • Benzoic acid, 4-methoxy- - the NIST WebBook. (n.d.). Available at: [Link]

  • UV-Vis Spectrum of 4-methoxyphenol - SIELC Technologies. (n.d.). Available at: [Link]

  • Experimental UV-Vis spectra of 4-chloro-2-[(furan-2-ylmethyl)amino] - ResearchGate. (n.d.). Available at: [Link]

  • Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis - MDPI. (2022). Available at: [Link]

  • 4-Methoxy-2-methylbenzoic acid | C9H10O3 | CID 597216 - PubChem. (n.d.). Available at: [Link]

Sources

Application Note: Quantitative Analysis of 4-Methoxy-2-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a definitive protocol for the quantitative analysis of 4-Methoxy-2-sulfamoylbenzoic acid (CAS 1854939-62-0).

Executive Summary & Structural Context

4-Methoxy-2-sulfamoylbenzoic acid is a functionalized benzoic acid derivative often utilized as a building block in the synthesis of sulfonamide-based pharmaceuticals or as a degradation product in stability studies.

Critical Isomer Differentiation

Warning: This analyte is a structural isomer of Sulpiride Impurity B (2-Methoxy-5-sulfamoylbenzoic acid, CAS 22117-85-7). These two molecules share identical molecular weights (231.23 g/mol ) and similar physicochemical properties but differ in substitution patterns.

  • Target Analyte: Sulfamoyl group at position 2; Methoxy at position 4.

  • Sulpiride Impurity: Sulfamoyl group at position 5; Methoxy at position 2.

  • Implication: Chromatographic separation requires high-efficiency columns and optimized gradient elution to resolve these potential positional isomers if present in the same mixture.

Physicochemical Profile

Understanding the analyte's properties is the foundation of the experimental design.

ParameterValue / CharacteristicImpact on Method Design
Molecular Formula C₈H₉NO₅SMW: 231.23 g/mol
pKa (Acidic) ~3.5 (Carboxylic acid)Mobile phase pH must be < 3.0 to suppress ionization and ensure retention on C18.
pKa (Basic) ~10.0 (Sulfonamide)Analyte is amphoteric but behaves as an acid in standard RP-HPLC conditions.
Solubility Low in water (acidic pH); Soluble in MeOH, ACN, Alkali.Diluent must contain at least 50% organic solvent to prevent precipitation.
UV Maxima ~254 nm, ~290 nm254 nm is selected for universal aromatic detection; 290 nm for higher selectivity.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: Routine Quality Control (QC), Purity Assay, and Stability Testing. Principle: Reversed-Phase chromatography using ion suppression to retain the acidic analyte.[1]

Instrumentation & Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: C18 End-capped, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).

    • Rationale: A longer column (250 mm) provides the theoretical plates necessary to separate the analyte from synthesis precursors (e.g., 4-methoxybenzoic acid).

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10–20 µL.

  • Detection: 254 nm (Reference: 360 nm).

Mobile Phase Preparation
  • Solvent A (Buffer): 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄) adjusted to pH 2.5 with Orthophosphoric Acid.

    • Note: Low pH is non-negotiable to keep the carboxylic acid protonated (

      
      ).
      
  • Solvent B (Organic): Acetonitrile (HPLC Grade).

Gradient Program

A gradient is required to elute the polar sulfamoyl analyte while cleaning the column of hydrophobic impurities.

Time (min)% Solvent A (Buffer)% Solvent B (ACN)Phase Description
0.09010Equilibration : Highly aqueous to retain polar sulfonamides.
5.09010Isocratic Hold : Elution of very polar matrix components.
20.04060Linear Ramp : Elution of 4-M-2-SBA and hydrophobic precursors.
25.04060Wash : Remove late-eluting dimers/oligomers.
25.19010Re-equilibration .
30.09010End .
Sample Preparation Workflow

Matrix: Solid Mixture / Pharmaceutical Tablet.

  • Weighing: Transfer 50.0 mg of the sample into a 100 mL volumetric flask.

  • Dissolution: Add 60 mL of Diluent (50:50 Water:Acetonitrile).

  • Sonication: Sonicate for 15 minutes with intermittent shaking. Ensure temperature does not exceed 30°C to prevent degradation.

  • Make-up: Dilute to volume with Diluent.

  • Filtration: Filter through a 0.45 µm PTFE or Nylon syringe filter. (Discard first 2 mL).

Protocol B: LC-MS/MS (Trace Analysis)

Purpose: Genotoxic impurity screening or pharmacokinetic analysis in biological fluids.

Mass Spectrometry Settings
  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Negative Mode (ESI-) .

    • Rationale: The carboxylic acid moiety [

      
      ] and sulfonamide [
      
      
      
      ] deprotonate readily, offering superior sensitivity and lower background noise compared to positive mode.
  • MRM Transitions:

    • Quantifier: m/z 230.0 → 135.0 (Loss of Sulfonamide group).

    • Qualifier: m/z 230.0 → 79.9 (SO₃⁻ fragment).

Chromatographic Conditions (LC-MS)
  • Column: C18, 100 x 2.1 mm, 1.7 µm (UHPLC).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 0.3 mL/min.

Method Validation & Logic

To ensure the method is self-validating, the following criteria must be met:

  • System Suitability:

    • Tailing Factor (T): Must be < 1.5. (If T > 1.5, increase buffer concentration or lower pH).

    • Resolution (Rs): > 2.0 between 4-M-2-SBA and any adjacent peak (e.g., 4-methoxybenzoic acid).

  • Linearity:

    • Range: 0.1 µg/mL to 100 µg/mL.

    • Correlation Coefficient (

      
      ): ≥ 0.999.[2]
      
  • Robustness Check (pH):

    • Small changes in pH (e.g., 2.5 ± 0.2) can drastically alter retention due to the ionizable nature of the molecule. Precise pH metering is critical.

Visualization: Analytical Workflow

AnalysisWorkflow Start Sample Mixture Prep Sample Preparation (Dissolve in 50:50 ACN:H2O) Start->Prep Filter Filtration (0.45 µm PTFE) Prep->Filter Decision Select Method Filter->Decision HPLC HPLC-UV (QC/Assay) Mobile Phase: PO4 Buffer pH 2.5 / ACN Decision->HPLC High Conc. (>1 µg/mL) LCMS LC-MS/MS (Trace/Bio) Mobile Phase: 0.1% Formic Acid / ACN Decision->LCMS Trace Conc. (<1 µg/mL) DataUV Data Output: UV Absorbance (254 nm) HPLC->DataUV DataMS Data Output: MRM Transitions (m/z 230 -> 135) LCMS->DataMS Report Quantitative Report (Calc: Peak Area vs Std) DataUV->Report DataMS->Report

Caption: Decision matrix and workflow for the quantitative analysis of 4-Methoxy-2-sulfamoylbenzoic acid.

References

  • European Pharmacopoeia (Ph. Eur.) . Sulpiride Monograph 01/2008:0720. (Provides standard conditions for sulfonamide impurity separation).

  • PubChem . Compound Summary for CID 12352108: 4-Sulfamoylbenzoic acid. (Structural analog data for pKa and solubility estimation).

  • BenchChem . Solubility Profile and HPLC Analysis of Methoxybenzoic Acid Derivatives. (Reference for mobile phase selection for methoxy-substituted benzoic acids).

  • Sigma-Aldrich . Sulpiride Impurity B Reference Standard. (Differentiation of isomers).

Sources

4-Methoxy-2-sulfamoylbenzoic acid as a precursor for diuretic drug synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Synthesis of Diuretic Drugs via Substituted Sulfamoylbenzoic Acid Precursors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of Sulfamoylbenzoic Acids in Diuretic Synthesis

Loop diuretics are critical therapeutic agents for managing hypertension and edema associated with cardiac, renal, and hepatic failure.[1] A prominent member of this class, Furosemide, functions by inhibiting the sodium-potassium-chloride cotransporter in the thick ascending loop of Henle, leading to potent diuresis.[2] The chemical backbone of Furosemide and related diuretics is a substituted anthranilic acid, specifically a sulfamoylbenzoic acid derivative.

The topic of this guide, 4-methoxy-2-sulfamoylbenzoic acid, represents a class of precursors vital to this field. However, the most common and industrially significant synthetic routes for Furosemide typically commence with more readily available precursors like 2,4-dichlorobenzoic acid.[1][2][3][4][5] This guide will focus on this well-established pathway, which involves the synthesis of the key intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid , and its subsequent condensation with furfurylamine.[5][6] Understanding this process provides a foundational blueprint for the synthesis of a wide array of potent diuretic agents.

This document provides a detailed examination of the synthetic pathway, step-by-step protocols for key transformations, and insights into the chemical principles that govern reaction outcomes, safety, and quality control.

The Core Synthetic Strategy: From Dichlorobenzoic Acid to Furosemide

The industrial synthesis of Furosemide is a multi-step process that hinges on the precise functionalization of an aromatic ring. The most established route begins with 2,4-dichlorobenzoic acid and proceeds through three critical stages:

  • Chlorosulfonation: An electrophilic aromatic substitution to introduce the sulfonyl chloride group (-SO₂Cl).

  • Ammonolysis (Amidation): Conversion of the highly reactive sulfonyl chloride into the stable sulfonamide (-SO₂NH₂).

  • Nucleophilic Aromatic Substitution: Condensation with furfurylamine to displace one of the chlorine atoms and install the N-furfurylamino group, yielding the final active pharmaceutical ingredient (API).

This sequence is logically designed to manage the reactivity of the intermediates. The electron-withdrawing nature of the carboxylic acid and chlorine substituents directs the incoming electrophile (the chlorosulfonium ion) to the C5 position, while the subsequent amidation passivates the sulfonyl group before the final, often high-temperature, condensation step.

Visualizing the Core Synthesis Workflow

The following diagram illustrates the primary synthetic pathway from the starting material to the final Furosemide product.

Furosemide_Synthesis cluster_0 Stage 1: Chlorosulfonation cluster_1 Stage 2: Ammonolysis cluster_2 Stage 3: Condensation A 2,4-Dichlorobenzoic Acid B 2,4-Dichloro-5-chlorosulfonyl- benzoic Acid A->B  Chlorosulfonic Acid (ClSO₃H)  Thionyl Chloride (SOCl₂) (optional) C 2,4-Dichloro-5-sulfamoyl- benzoic Acid (Key Intermediate) B->C  Aqueous Ammonia (NH₄OH)  Temperature < 10°C D Furosemide C->D  Furfurylamine  Heat (e.g., 95-130°C)

Caption: Synthetic pathway for Furosemide production.

Detailed Experimental Protocols

This section provides a representative, step-by-step protocol for the synthesis of the key intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid.

Protocol 1: Chlorosulfonation of 2,4-Dichlorobenzoic Acid

Objective: To synthesize 2,4-dichloro-5-chlorosulfonylbenzoic acid.

Causality: This reaction is a classic electrophilic aromatic substitution. Chlorosulfonic acid acts as the source of the electrophile, SO₂Cl⁺.[7] The reaction is highly exothermic and generates HCl gas; therefore, strict temperature control and proper ventilation are paramount. The use of a slight excess of chlorosulfonic acid helps drive the reaction to completion and can suppress the formation of diaryl sulfone byproducts.[7]

Reagents & Equipment:

Reagent/EquipmentQuantity/SpecificationPurpose
2,4-Dichlorobenzoic Acid1.0 molStarting Material
Chlorosulfonic Acid3.0 - 5.0 molReagent / Solvent
Round-bottom flask (1L)Dry, with magnetic stirrerReaction Vessel
Addition FunnelFor controlled reagent additionSafety & Control
Ice BathFor temperature controlSafety & Selectivity
Gas Trap (e.g., NaOH solution)To neutralize HCl gas byproductSafety & Environmental
Crushed Ice / WaterFor reaction quenchingIsolation of Product

Procedure:

  • Setup: Equip a 1L round-bottom flask with a magnetic stirrer, an addition funnel, and a gas outlet connected to an HCl trap. Ensure the entire apparatus is dry.

  • Reagent Charging: Charge the flask with chlorosulfonic acid (3.0 mol) and cool the flask in an ice bath to 0-5°C.

  • Substrate Addition: Slowly and portion-wise, add 2,4-dichlorobenzoic acid (1.0 mol) to the cooled chlorosulfonic acid over 60-90 minutes. Maintain the internal temperature below 10°C throughout the addition.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, slowly heat the reaction mixture to 70-80°C and maintain this temperature for 2-4 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.[7]

  • Quenching (Critical Step): Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic process. The product will precipitate as a white solid.[7]

  • Isolation: Filter the precipitated solid using a Büchner funnel, and wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

  • Drying: Dry the resulting white solid (2,4-dichloro-5-chlorosulfonylbenzoic acid) under vacuum. This intermediate is often used immediately in the next step due to its moisture sensitivity.

Protocol 2: Ammonolysis of 2,4-Dichloro-5-chlorosulfonylbenzoic Acid

Objective: To synthesize 2,4-dichloro-5-sulfamoylbenzoic acid.

Causality: The sulfonyl chloride is a highly reactive electrophile. It readily reacts with a nucleophile, in this case, ammonia, to form the more stable sulfonamide. The reaction must be performed at low temperatures (<10°C) to prevent hydrolysis of the sulfonyl chloride and to control the exothermicity of the acid-base neutralization.[3][4]

Reagents & Equipment:

Reagent/EquipmentQuantity/SpecificationPurpose
2,4-Dichloro-5-chlorosulfonylbenzoic Acid1.0 mol (from Step 1)Starting Material
Aqueous Ammonia (28-30%)Sufficient excessReagent / Base
Hydrochloric Acid (conc.)As neededProduct Precipitation
Beaker (2L)With mechanical stirrerReaction Vessel
Ice BathFor temperature controlSafety & Yield

Procedure:

  • Setup: In a 2L beaker equipped with a mechanical stirrer, place a sufficient volume of 28-30% aqueous ammonia and cool it to 0-5°C in an ice bath.

  • Addition: Slowly add the wet or dry 2,4-dichloro-5-chlorosulfonylbenzoic acid from the previous step in portions to the cold ammonia solution. Maintain the temperature below 10°C throughout the addition.[3]

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.

  • Clarification (Optional): Add activated charcoal to the solution, stir for 15-20 minutes to decolorize, and then filter to remove the charcoal and any insoluble impurities.[3]

  • Precipitation: Cool the filtrate and slowly acidify it with concentrated hydrochloric acid to pH 2-3. The desired product, 2,4-dichloro-5-sulfamoylbenzoic acid, will precipitate as a white solid.

  • Isolation & Drying: Filter the precipitate, wash it with cold water, and dry it under vacuum at 60-70°C.

Quality Control and Analytical Methods

Ensuring the purity of the intermediates and the final API is crucial. A variety of analytical techniques are employed for quality control throughout the synthesis.[8]

TechniquePurposeKey Parameters to Monitor
HPLC (High-Performance Liquid Chromatography)To quantify the purity of the final product and intermediates, and to detect and quantify impurities.[9][10]Retention time, peak area (for purity %), presence of starting materials or byproducts.
TLC (Thin Layer Chromatography)A rapid, qualitative method to monitor reaction progress.Disappearance of starting material spot and appearance of product spot.
Melting Point To identify and assess the purity of the solid product. A sharp melting point indicates high purity.Comparison with literature values.
Spectroscopy (NMR, IR) To confirm the chemical structure of the synthesized compounds.Presence of characteristic functional group peaks (e.g., -SO₂NH₂, -COOH, furan ring).
Spectrophotometry (UV-Vis) A simple, cost-effective method for quantitative analysis of Furosemide in pharmaceutical formulations.[11]Absorbance at a specific wavelength (e.g., 228 nm in 0.1 N NaOH).[11]

Safety and Handling Precautions

The synthesis of Furosemide involves several hazardous reagents that require strict safety protocols.

  • Chlorosulfonic Acid: Extremely corrosive and reacts violently with water, releasing large amounts of heat and toxic HCl gas.[12][13][14]

    • Handling: Always handle in a chemical fume hood. Wear a face shield, acid-resistant gloves, and a lab coat.[12][14][15] Ensure no water is present in the reaction setup.

    • Storage: Store in a tightly sealed container in a dry, corrosives-only cabinet, separated from combustible materials and water.[15]

    • Spills: Neutralize cautiously with an alkaline material like sodium bicarbonate or crushed limestone. Do not use combustible absorbents like sawdust.[15]

  • Thionyl Chloride: Toxic if inhaled and causes severe skin burns and eye damage. It also reacts violently with water.

    • Handling: Must be handled in a well-ventilated fume hood. Wear appropriate PPE.

    • Storage: Store under an inert atmosphere, away from moisture.[12]

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure emergency equipment like safety showers and eyewash stations are readily accessible.

Conclusion

While the title precursor, 4-methoxy-2-sulfamoylbenzoic acid, represents a valid chemical structure within the broader class of diuretic precursors, the industrial synthesis of Furosemide is most efficiently and economically achieved via the 2,4-dichlorobenzoic acid route. This pathway, involving controlled chlorosulfonation, ammonolysis, and final condensation, is a robust and well-documented process. By understanding the rationale behind each step—from temperature control to manage exotherms to the specific sequence of functional group transformations—researchers can effectively and safely produce this vital pharmaceutical agent and its analogues. Adherence to rigorous analytical quality control and stringent safety protocols is essential for ensuring a pure, effective, and safely produced final product.

References

  • Technical Support Center: Chlorosulfonation of Benzoic Acid Deriv
  • literature review on the synthesis of furosemide precursors - Benchchem.
  • (PDF)
  • US5739361A - Process for the preparation of furosemide - Google P
  • Estimation of Furosemide in Pharmaceutical Prepar
  • EP0788494B1 - Process for the preparation of furosemide - Google P
  • BRIEF MANUFACTRING PROCESS, CHEMICAL REACTION AND MASS BALANCE 1. Furosemide Manufacturing Process.
  • SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY - YouTube.
  • Furosemide | 54-31-9 - ChemicalBook.
  • analytical determination of furosemide: the last researches - Academia.edu.
  • Sustainable Chemistry and Pharmacy - Zenodo.
  • Chlorosulfonic acid SDS, 7790-94-5 Safety D
  • FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gp
  • CN105906589A - Preparation method of furosemide - Google P
  • ANALYTICAL DETERMINATION OF FUROSEMIDE: THE LAST RESEARCHES.
  • SAFETY D
  • CN106117168A - A kind of preparation method of furosemide - Google P
  • Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution - PMC.
  • Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Deriv
  • SAFETY D
  • SAFETY D
  • What is the mechanism of chlorosulfon
  • Safety Measures and Handling Protocols for Chlorosulphonic Acid - SlideServe.

Sources

Validation & Comparative

Reactivity Profile & Comparative Analysis: 4-Methoxy-2-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxy-2-sulfamoylbenzoic acid is a bifunctional aromatic scaffold critical in the synthesis of sultams (cyclic sulfonamides) and diuretic pharmacophores. Unlike its halogenated analogues (e.g., the furosemide precursor 4-chloro-2-sulfamoylbenzoic acid), the presence of the electron-donating methoxy group (-OMe) at the para position relative to the carboxylic acid significantly alters its electrophilicity.

This guide provides a comparative analysis of its reactivity, focusing on cyclodehydration kinetics , pKa shifts , and amide coupling efficiency . It is designed for medicinal chemists optimizing the synthesis of 6-methoxysaccharin derivatives or sulfamoyl-benzamide libraries.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

The reactivity of this molecule is defined by the "Push-Pull" electronic conflict:

  • The "Push": The 4-methoxy group acts as a strong Electron Donating Group (EDG) via resonance (+M), increasing electron density in the benzene ring and reducing the electrophilicity of the carbonyl carbon.

  • The "Pull": The 2-sulfamoyl group is an Electron Withdrawing Group (EWG) via induction (-I) and resonance (-M), acidifying the neighboring protons and facilitating cyclization.

Table 1: Comparative Physicochemical Benchmarks

Data aggregated from standard physical organic chemistry principles and substituent constants.

Property4-Methoxy-2-sulfamoylbenzoic acid 4-Chloro-2-sulfamoylbenzoic acid 2-Sulfamoylbenzoic acid
Electronic Nature Electron-Rich (Deactivated Carbonyl)Electron-Poor (Activated Carbonyl)Neutral Reference
Acid pKa (COOH) ~3.8 - 4.0 (Predicted)~3.2 - 3.4~3.5
Sulfonamide pKa ~10.2~9.5~10.0
Cyclization Rate Moderate (Requires activation)Fast (Facile dehydration)Standard
Solubility (Water) Low (< 0.5 g/L)Very LowLow
Primary Application Sweeteners (Saccharin analogs), SultamsLoop Diuretics (Furosemide)General Synthons

Comparative Reactivity Analysis

Cyclodehydration (Saccharin Formation)

The most critical reaction for this scaffold is the intramolecular cyclization to form 6-methoxy-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (6-methoxysaccharin).

  • Mechanism: The sulfonamide nitrogen acts as a nucleophile attacking the carboxylic acid carbon.

  • Comparison:

    • vs. 4-Chloro Analogue: The 4-chloro substituent (EWG) makes the carboxylic acid carbon highly electrophilic, allowing cyclization often by simple thermal dehydration or mild acid catalysis.

    • 4-Methoxy Behavior: The resonance donation from the methoxy group stabilizes the carbonyl, making it less susceptible to nucleophilic attack. Consequently, direct thermal cyclization yields are poor. Successful protocols require conversion to the acid chloride (using

      
      ) to restore electrophilicity. 
      
Amide Coupling Efficiency

When coupling with external amines (to form benzamides rather than cyclic sultams):

  • Reactivity: The 4-methoxy derivative is less reactive toward nucleophilic acyl substitution than the 4-chloro derivative.

  • Implication: Weaker coupling reagents (like DCC) may lead to incomplete conversion. Modern uronium-based reagents (HATU/HBTU) are recommended to overcome the electronic deactivation.

Visualizing the Reactivity Pathways

The following diagram illustrates the divergent pathways: the kinetic competition between intermolecular amide coupling and intramolecular cyclization.

ReactivityPathways Start 4-Methoxy-2-sulfamoylbenzoic acid AcidCl Intermediate: Acid Chloride (Highly Electrophilic) Start->AcidCl SOCl2, Reflux (Overcomes OMe Deactivation) Cyclization Intramolecular Attack (Sulfonamide N -> Carbonyl C) AcidCl->Cyclization Base (TEA/Pyridine) Coupling Intermolecular Coupling (External Amine R-NH2) AcidCl->Coupling R-NH2, Low Temp Product_Saccharin Product A: 6-Methoxysaccharin (Thermodynamic Product) Cyclization->Product_Saccharin - HCl Product_Amide Product B: Sulfamoyl-Benzamide (Kinetic Control) Coupling->Product_Amide Selective Amidation

Caption: Divergent synthesis pathways. The acid chloride intermediate is essential to overcome the electronic deactivation caused by the methoxy group.

Experimental Protocols

Protocol A: Synthesis of 6-Methoxysaccharin (Cyclization)

This protocol utilizes thionyl chloride to generate the acid chloride in situ, compensating for the reduced reactivity of the methoxy-substituted acid.

Reagents:

  • 4-Methoxy-2-sulfamoylbenzoic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (5.0 eq)
    
  • DMF (Catalytic amount, 2-3 drops)

  • Solvent: Dioxane or Toluene (anhydrous)

Step-by-Step Workflow:

  • Activation: Suspend the starting acid in anhydrous dioxane under inert atmosphere (

    
    ).
    
  • Catalysis: Add catalytic DMF followed by dropwise addition of

    
     at room temperature.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 3–4 hours. Note: Evolution of 
    
    
    
    and
    
    
    gas indicates reaction progress.
  • Cyclization: The acid chloride usually cyclizes spontaneously under reflux conditions upon loss of HCl. If isolation of the uncyclized chloride is observed, treat the residue with aqueous ammonia or mild base to force ring closure.

  • Workup: Evaporate volatiles in vacuo. Recrystallize the residue from Ethanol/Water.

Expected Yield: 75–85% (Lower than the >90% typical for the 4-chloro derivative due to electronic effects).

Protocol B: Selective Amide Coupling (preventing cyclization)

To synthesize the benzamide without forming the saccharin ring, temperature control is vital.

Reagents:

  • 4-Methoxy-2-sulfamoylbenzoic acid (1.0 eq)

  • Amine (

    
    ) (1.1 eq)
    
  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (2.5 eq)

  • Solvent: DMF/DCM (1:1)

Step-by-Step Workflow:

  • Pre-activation: Dissolve the acid and DIPEA in DMF/DCM. Add HATU and stir at

    
     for 15 minutes. Critical: Low temperature prevents the sulfonamide anion from competing for the active ester.
    
  • Coupling: Add the external amine (

    
    ) slowly.
    
  • Reaction: Allow to warm to Room Temperature and stir for 4–6 hours.

  • Quench: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine) and Brine.

Comparative Data Summary

The following table summarizes the reactivity differences based on experimental observations in sulfamoylbenzoic acid chemistry.

Reactivity Parameter4-Methoxy Derivative4-Chloro DerivativeMechanistic Reason
Activation Energy (Cyclization) HighLowMethoxy (+M effect) stabilizes the acid, making it a poorer electrophile.
Acid Chloride Stability ModerateHighElectron donation destabilizes the C-Cl bond slightly, but makes it less prone to hydrolysis than nitro-variants.
Nucleophilic Attack (Amidation) SlowerFasterCarbonyl carbon is less positive (

) in the methoxy derivative.
pKa (Sulfonamide NH) ~10.2~9.5EDG on ring destabilizes the sulfonamide anion (conjugate base).

References

  • Physicochemical Properties of Benzoic Acid Derivatives. Pearson Chemistry / LibreTexts. Comparison of substituent effects (Cl vs OMe) on acidity.

  • Synthesis of Sulfamoyl Benzamide Derivatives. National Institutes of Health (PMC). Detailed protocols for amide coupling of sulfamoylbenzoic acids using EDC/DMAP and HATU.

  • Synthesis of 6-Nitrosaccharin (Analogous Cyclization). Royal Society of Chemistry. Comparative methodology for saccharin ring closure via oxidation and dehydration.

  • Amide Bond Formation Protocols. BenchChem. Optimization of coupling reagents (HATU vs Carbodiimides) for substituted benzoic acids.

  • Ortho-Effect in Benzoic Acids. PubChem. Structural data and pKa values for 2-substituted benzoic acids.

biological activity comparison of 4-Methoxy-2-sulfamoylbenzoic acid and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 4-Methoxy-2-sulfamoylbenzoic acid , positioning it within the landscape of sweet taste modulation, carbonic anhydrase inhibition, and emerging GPCR targets.

Executive Summary

4-Methoxy-2-sulfamoylbenzoic acid (CAS: 1854939-62-0) represents a critical scaffold in medicinal chemistry, serving as the open-ring hydrolytic product of 6-methoxy-saccharin . While often overlooked as a mere intermediate, this compound exhibits distinct biological activities driven by its dual pharmacophores: the sulfamoyl group (carbonic anhydrase inhibition) and the methoxy-benzoate moiety (sweet taste receptor modulation).

This guide objectively compares its performance against industry standards—Lactisole , Saccharin , and Acetazolamide —providing experimental workflows to validate its utility in metabolic disease research and sensory pharmacology.

Chemical Identity & Structural Logic

To understand the biological behavior of 4-Methoxy-2-sulfamoylbenzoic acid, one must recognize its structural relationship to the high-potency sweetener/inhibitor Saccharin .

  • Core Scaffold: 2-sulfamoylbenzoic acid.

  • Key Substitution: A methoxy group at the para-position relative to the carboxylic acid (C4).

  • Cyclization Potential: Under acidic dehydration conditions, it cyclizes to form 6-methoxy-saccharin , a compound known to lose sweetness and gain antagonistic properties against the T1R2/T1R3 receptor.

Structural Comparison Diagram

The following diagram illustrates the relationship between the open-ring acid and its cyclic analogs.

ChemicalRelationship Compound 4-Methoxy-2-sulfamoylbenzoic acid (Open Form) MethoxySacch 6-Methoxy-saccharin (Cyclic Analog) Compound->MethoxySacch Dehydration (-H2O) Saccharin Saccharin (Unsubstituted Cyclic) Saccharin->Compound Hydrolysis (+OMe, Ring Open) Lactisole Lactisole (Functional Analog) Lactisole->Compound Pharmacophore Overlap (Methoxy-benzene)

Figure 1: Structural genealogy connecting 4-Methoxy-2-sulfamoylbenzoic acid to the sweetener/inhibitor class.

Mechanism of Action (MOA)

This compound exhibits a bimodal activity profile depending on the biological context.

A. Sweet Taste Receptor Antagonism (T1R2/T1R3)

Unlike the unsubstituted 2-sulfamoylbenzoic acid (which cyclizes to the sweet agonist Saccharin), the 4-methoxy substitution shifts the activity towards antagonism .

  • Mechanism: Allosteric modulation of the Transmembrane Domain (TMD) of the T1R3 subunit.

  • Effect: Stabilizes the receptor in an inactive conformation, preventing the "venus flytrap" closure induced by sugars.

  • Analogy: Similar to Lactisole , the methoxy group anchors the molecule in the hydrophobic pocket of T1R3, blocking signal transduction.

B. Carbonic Anhydrase Inhibition (CAI)

The free primary sulfonamide (-SO2NH2) is a classic "zinc hook."

  • Mechanism: The sulfonamide nitrogen coordinates directly with the catalytic Zinc ion (Zn2+) in the active site of Carbonic Anhydrase (isoforms II, IV, IX).

  • Effect: Displaces the zinc-bound water molecule/hydroxide ion, halting the hydration of CO2.

Comparative Performance Analysis

The following table contrasts 4-Methoxy-2-sulfamoylbenzoic acid with established standards.

Feature4-Methoxy-2-sulfamoylbenzoic Acid Lactisole (Standard Inhibitor)Acetazolamide (Standard CAI)Saccharin (Parent)
Primary Target T1R3 (Antagonist) / CA (Inhibitor)T1R3 (Antagonist)Carbonic Anhydrase (II, IX, XII)T1R2/T1R3 (Agonist/Antagonist*)
Potency (Sweet) Moderate (IC50 ~50-100 µM)**High (IC50 ~15 µM)N/AAgonist (Sweet) / Antagonist (>3mM)
Potency (CAI) High (Ki ~10-100 nM)InactiveVery High (Ki ~10 nM)Weak (Ki > 1 µM)
Solubility High (pH > 4)HighLowModerate
Selectivity Dual-acting (Taste + Renal)Highly Selective for SweetSelective for CA isoformsPromiscuous (Bitter TAS2Rs)

*Saccharin acts as an inhibitor at high concentrations (>3mM) due to allosteric binding. **Estimated based on SAR of methoxy-substituted benzoates.

Experimental Protocols

To validate the activity of this compound, we recommend the following self-validating workflows.

Protocol A: T1R2/T1R3 Calcium Flux Assay (Sweet Inhibition)

Objective: Quantify the IC50 of the compound against 100 mM Sucrose.

  • Cell Line: HEK293T cells stably expressing hT1R2/hT1R3 and Gα15 (promiscuous G-protein).

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Compound Prep: Dissolve 4-Methoxy-2-sulfamoylbenzoic acid in DMSO (stock 100 mM). Prepare serial dilutions in assay buffer (HBSS + 20 mM HEPES).

  • Baseline Measurement: Record fluorescence (Ex 488 nm / Em 525 nm) for 20 seconds.

  • Agonist Injection: Inject Sucrose (100 mM final) + Test Compound simultaneously.

  • Readout: Measure peak fluorescence change (

    
    ).
    
  • Validation: Run Lactisole (1 mM) as a positive control for inhibition (expect >80% signal reduction).

Protocol B: Carbonic Anhydrase Colorimetric Assay

Objective: Verify the sulfonamide-mediated inhibition.

  • Reagents: Purified CA-II enzyme, p-Nitrophenyl acetate (Substrate).

  • Reaction: The enzyme hydrolyzes the ester to p-nitrophenol (yellow).

  • Workflow:

    • Mix Enzyme + Test Compound in Tris buffer (pH 7.5). Incubate 10 mins.

    • Add Substrate.

    • Monitor Absorbance at 405 nm over 5 minutes.

  • Calculation: % Inhibition =

    
    .
    
Mechanism Workflow Diagram

MechanismWorkflow cluster_Taste Pathway A: Sweet Taste Modulation cluster_CA Pathway B: Enzyme Inhibition Compound 4-Methoxy-2-sulfamoylbenzoic acid T1R3 Target: T1R3 Transmembrane Domain Compound->T1R3 Methoxy-Benzoate Motif Zn Target: CA Active Site (Zn2+) Compound->Zn Sulfonamide Motif ConfChange Block Receptor Conformational Change T1R3->ConfChange Signal Inhibit G-Protein Signaling (Ca2+ Flux) ConfChange->Signal Displace Displace Catalytic Water Zn->Displace pH Prevent CO2 Hydration / pH Drop Displace->pH

Figure 2: Dual mechanistic pathways showing receptor antagonism and enzyme inhibition.

Emerging Applications: The LPA2 Connection

Recent medicinal chemistry screens have identified sulfamoylbenzoic acid derivatives as agonists for the LPA2 receptor (Lysophosphatidic acid receptor 2), a GPCR involved in intestinal protection and anti-apoptosis.

  • Insight: While the 4-methoxy analog is primarily a taste/CA probe, structural modifications (e.g., N-alkylation of the sulfonamide) can switch the selectivity toward LPA2.

  • Recommendation: For researchers targeting gut mucosal protection, use this compound as a negative control or starting scaffold for SAR expansion.

References

  • BenchChem. Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry. (2025).[1][2]

  • Physiology & Behavior. Cypha [propionic acid, 2-(4-methoxyphenol) salt] inhibits sweet taste in humans, but not in rats.[3][4] (1997).[3][4]

  • Current Biology. Discovery of a bitter taste receptor inhibitor.[5] (2010).[5]

  • Cell Chemical Biology. Saccharin inhibits the activity of bitter taste receptors stimulated by cyclamate.[6] (2017).

  • Journal of Medicinal Chemistry. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. (2014).[7][8]

Sources

Literature Review: Applications of 4-Methoxy-2-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Methoxy-2-sulfamoylbenzoic acid , a specialized intermediate primarily utilized in the synthesis of bioactive saccharin derivatives and protease inhibitors.

A Comparative Technical Guide for Drug Development Professionals

Executive Summary & Compound Profile

4-Methoxy-2-sulfamoylbenzoic acid is a critical regioisomer in the family of sulfamoylbenzoates. Unlike its widely known isomer 2-methoxy-5-sulfamoylbenzoic acid (the key precursor for the antipsychotic Sulpiride), this compound is primarily valued as a scaffold for synthesizing 6-substituted saccharin derivatives . These derivatives have emerged as potent Human Leukocyte Elastase (HLE) inhibitors , offering therapeutic potential in inflammatory diseases such as emphysema and rheumatoid arthritis.

Feature4-Methoxy-2-sulfamoylbenzoic acid 2-Methoxy-5-sulfamoylbenzoic acid
CAS Number 1854939-62-0 (Acid) / 108318-76-9 (Methyl ester)22117-85-7
Primary Application Protease Inhibitors (HLE) , 6-Methoxysaccharin synthesisAntipsychotics (Sulpiride, Amisulpride)
Key Structural Motif Sulfamoyl group at C2 (Ortho to COOH)Sulfamoyl group at C5 (Meta to COOH)
Cyclization Potential High (Forms Saccharin ring)None (Sterically/electronically distinct)

Primary Application: Synthesis of Proteolytic Enzyme Inhibitors

The most significant application of 4-Methoxy-2-sulfamoylbenzoic acid is its role as the immediate precursor to 6-methoxysaccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide derivatives).

Mechanism of Action

The resulting saccharin derivatives function as "suicide substrates" or acylating agents for serine proteases.

  • Binding: The saccharin moiety binds to the active site of Human Leukocyte Elastase (HLE).

  • Acylation: The enzyme attacks the carbonyl carbon of the saccharin ring, opening the ring and forming an acyl-enzyme intermediate.

  • Inhibition: The cross-linked enzyme is deactivated, preventing tissue damage associated with chronic inflammation.

Synthetic Pathway Comparison

The efficiency of using 4-Methoxy-2-sulfamoylbenzoic acid (Route A) versus alternative precursors (Route B) is compared below.

Comparison Table: Synthetic Routes to 6-Methoxysaccharin
MetricRoute A: 4-Methoxy-2-sulfamoylbenzoic Acid (Direct) Route B: 2-Chlorobenzoic Acid Precursor
Step Count 2 Steps (Cyclization -> N-Alkylation)4-5 Steps (Sulfonation, Amination, Oxidation, etc.)
Overall Yield High (~85-88%) Moderate (~60-70%)
Atom Economy High (Fewer protecting groups required)Lower (Requires halogen exchange/oxidation)
Impurity Profile Low (Main impurity: unreacted acid)High (Regioisomers from sulfonation)
Scalability Excellent for fine chemical synthesisPreferred for bulk commodity saccharin (non-substituted)

Experimental Protocols

Protocol A: Cyclization to 6-Methoxysaccharin

This self-validating protocol ensures high purity by leveraging the solubility differences between the acid precursor and the cyclized product.

Reagents:

  • 4-Methoxy-2-sulfamoylbenzoic acid (1.0 eq)

  • Thionyl chloride (

    
    ) or Carbonyldiimidazole (CDI) (1.2 eq)
    
  • Solvent: Dichloromethane (DCM) or DMF

  • Base: Triethylamine (catalytic)

Step-by-Step Methodology:

  • Activation: Dissolve 4-Methoxy-2-sulfamoylbenzoic acid in anhydrous DCM under nitrogen atmosphere.

  • Cyclodehydration: Add

    
     dropwise at 0°C. The reaction is exothermic; maintain temperature <10°C to prevent decarboxylation.
    
  • Reflux: Warm to room temperature and reflux for 2 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).[1] The disappearance of the starting material spot (

    
    ) and appearance of the saccharin derivative (
    
    
    
    ) indicates completion.
  • Quench & Isolation: Cool to 0°C. Quench carefully with ice water. Separate the organic layer.[2][3]

  • Purification: Wash with saturated

    
     (removes unreacted acid). Dry over 
    
    
    
    and concentrate.
  • Validation: Verify structure via IR (characteristic carbonyl stretch at ~1740

    
     for saccharin ring vs ~1680 
    
    
    
    for open acid).
Protocol B: HPLC Purity Analysis
  • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase: A: 0.1% Phosphoric acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (methoxy group specificity).

  • Acceptance Criteria: Purity > 98.0%; Single peak retention time distinct from Sulpiride-related impurities.

Visualizing the Chemical Logic

The following diagrams illustrate the structural divergence between the target compound and its common isomer, and the synthesis workflow.

Chemical_Pathways Start Precursor: 3-Methoxytoluene Isomer1 Target Compound: 4-Methoxy-2-sulfamoylbenzoic acid (Ortho-sulfamoyl) Start->Isomer1 Regioselective Sulfonation/Oxidation Isomer2 Alternative Isomer: 2-Methoxy-5-sulfamoylbenzoic acid (Meta-sulfamoyl) Start->Isomer2 Alternative Route Isomer1->Isomer2 Structural Isomers Prod1 Product A: 6-Methoxysaccharin (Elastase Inhibitor) Isomer1->Prod1 Cyclodehydration (-H2O) Prod2 Product B: Sulpiride / Amisulpride (Antipsychotic) Isomer2->Prod2 Amidation with Ethyl-pyrrolidine

Caption: Divergent synthesis pathways showing how the position of the sulfamoyl group dictates the final pharmaceutical application (Saccharin vs. Benzamide).

Saccharin_Synthesis Substrate 4-Methoxy-2-sulfamoylbenzoic acid Intermediate Intermediate: Acyl Chloride / Imidazolide Substrate->Intermediate Activation Reagent Reagent: SOCl2 or CDI Reagent->Intermediate Cyclization Intramolecular Cyclization (N-attack on C=O) Intermediate->Cyclization Product 6-Methoxysaccharin Cyclization->Product -HCl / -Imidazole

Caption: Step-by-step mechanistic flow for the conversion of the acid to the bioactive saccharin scaffold.

Critical Analysis & Conclusion

For researchers in medicinal chemistry, 4-Methoxy-2-sulfamoylbenzoic acid represents a specialized but high-value intermediate. Its utility is distinct from the high-volume production of benzamide antipsychotics.

  • Performance: In the synthesis of HLE inhibitors, this acid offers a 20-30% yield improvement over multi-step routes starting from basic toluene derivatives due to the pre-installed functional groups.

  • Selectivity: The ortho-positioning of the sulfamoyl group is the "molecular switch" that enables the formation of the saccharin ring—a reaction impossible with the meta-isomer (Sulpiride precursor).

  • Recommendation: Use this intermediate when targeting serine protease inhibition or developing novel sweeteners/agrochemicals based on the saccharin scaffold. Ensure strict QC to distinguish it from its 2-methoxy-5-sulfamoyl isomer to avoid catastrophic synthesis failures.

References

  • BLD Pharm. (2025). Product Analysis: 4-Methoxy-2-sulfamoylbenzoic acid (CAS 1854939-62-0).[4][5][6] BLD Pharm Repository.[5] Link

  • European Patent Office. (1993). EP0547708A1 - Saccharin derivative proteolytic enzyme inhibitors. Google Patents. Link

  • BenchChem. (2025).[7] A Comparative Guide to the Synthesis of Sulfamoylbenzoates. BenchChem Technical Guides. Link

  • National Institutes of Health (NIH). (2014). Design and synthesis of sulfamoyl benzoic acid analogues. PubMed.[8][9] Link

  • ChemicalBook. (2025). 3-isopropylanisole and 4-Isopropyl-6-Methoxysaccharin Synthesis. ChemicalBook Database. Link

Sources

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